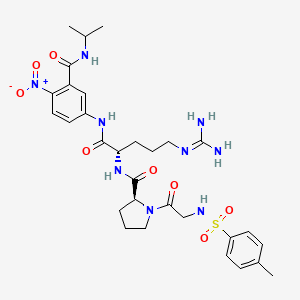

Tos-Gly-Pro-Arg-ANBA-IPA

Description

Properties

IUPAC Name |

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41N9O8S/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33)/t23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZFADUXBXXXMO-ZCYQVOJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41N9O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Tos-Gly-Pro-Arg-ANBA-IPA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tos-Gly-Pro-Arg-ANBA-IPA is a synthetic chromogenic and luminescent peptide substrate designed for the specific and sensitive detection of serine proteases, primarily thrombin and Factor Xa. Its mechanism of action is predicated on the enzymatic cleavage of the peptide backbone at the arginine residue. This cleavage liberates the ANBA-IPA (5-amino-2-nitrobenzoic acid N-isopropylamide) moiety, which subsequently generates a detectable colorimetric or luminescent signal. This substrate is integral to various in vitro diagnostic assays, notably in hemostasis testing for Activated Protein C (APC) resistance and in monitoring anticoagulant therapies such as hirudin. This guide provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

The fundamental principle behind Tos-Gly-Pro-Arg-ANBA-IPA lies in its function as a specific substrate for certain serine proteases involved in the coagulation cascade. The peptide sequence, Glycyl-Prolyl-Arginine (Gly-Pro-Arg), mimics the natural cleavage site for enzymes like thrombin and Factor Xa.

Enzymatic Hydrolysis: In the presence of the target enzyme (e.g., thrombin or Factor Xa), the substrate undergoes hydrolysis at the carboxy-terminal side of the arginine residue. This enzymatic reaction breaks the amide bond linking the arginine to the ANBA-IPA chromophore/luminophore.

Signal Generation: The release of the ANBA-IPA group from the peptide results in a significant shift in its spectral properties, leading to the production of a measurable signal. The intensity of this signal is directly proportional to the enzymatic activity under specific assay conditions. While the precise structure of ANBA-IPA is not consistently published in public literature, its function as a reporter group is well-established. The detection can be performed spectrophotometrically by measuring the change in absorbance at a specific wavelength or through luminescence measurement.[1][2]

The following diagram illustrates the enzymatic cleavage of Tos-Gly-Pro-Arg-ANBA-IPA.

Caption: Enzymatic cleavage of Tos-Gly-Pro-Arg-ANBA-IPA.

Quantitative Data

| Enzyme | Substrate | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) | Reference |

| Human α-thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 µM | 127 ± 8 s-1 | [3] |

| Human γ-thrombin | Tos-Gly-Pro-Arg-pNA | 14.3 ± 2.4 µM | 160 ± 9 s-1 | [3] |

Data presented as mean ± standard deviation.

Application in Activated Protein C (APC) Resistance Testing

A primary application of substrates like Tos-Gly-Pro-Arg-ANBA-IPA is in chromogenic assays for APC resistance, a condition most commonly associated with the Factor V Leiden mutation.[4]

Signaling Pathway:

-

Activation of Factor X: In the assay, Factor X is activated to Factor Xa.

-

Inhibition by APC: In a parallel reaction, Activated Protein C (APC) is added. In a normal patient sample, APC inactivates Factor Va, a critical cofactor for Factor Xa in the prothrombinase complex. This significantly reduces the amount of thrombin generated.

-

Factor V Leiden: In individuals with the Factor V Leiden mutation, Factor Va is resistant to inactivation by APC. Consequently, Factor Xa activity remains high, leading to sustained thrombin generation.

-

Substrate Cleavage: The generated Factor Xa (or thrombin in some assay formats) cleaves the chromogenic substrate (Tos-Gly-Pro-Arg-ANBA-IPA), releasing the ANBA-IPA moiety.

-

Signal Detection: The amount of released chromophore is measured. A higher signal in the presence of APC indicates resistance to its anticoagulant effect.

The following diagram outlines the signaling pathway in an APC resistance assay.

Caption: Signaling pathways in normal vs. Factor V Leiden APC resistance.

Experimental Protocols

The following is a generalized experimental protocol for a chromogenic assay for hirudin, a direct thrombin inhibitor, adapted from the principles described by Hafner et al. (1995).[5][6] This protocol illustrates the use of Tos-Gly-Pro-Arg-ANBA-IPA in a clinical diagnostic setting.

Objective: To determine the concentration of hirudin in plasma.

Principle: A known, constant amount of thrombin is added to a plasma sample. Hirudin in the plasma will inhibit a portion of this thrombin. The remaining active thrombin is then measured by its ability to cleave the chromogenic substrate, Tos-Gly-Pro-Arg-ANBA-IPA. The signal generated is inversely proportional to the hirudin concentration.

Materials:

-

Tos-Gly-Pro-Arg-ANBA-IPA solution

-

Human α-thrombin solution

-

Tris buffer (pH 7.4)

-

Patient citrated plasma

-

Hirudin calibrators and controls

-

Microplate reader

Procedure:

-

Sample Preparation: Centrifuge patient blood sample to obtain platelet-poor plasma.

-

Assay Plate Preparation:

-

Pipette 20 µL of patient plasma, calibrators, or controls into designated wells of a microplate.

-

Add 100 µL of Tris buffer to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Add 50 µL of pre-warmed human α-thrombin solution to each well to start the thrombin-hirudin inhibition reaction.

-

Incubate at 37°C for a defined period (e.g., 2 minutes).

-

-

Chromogenic Reaction:

-

Add 50 µL of the pre-warmed Tos-Gly-Pro-Arg-ANBA-IPA solution to each well.

-

-

Measurement:

-

Immediately measure the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader set to 37°C.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the rate of change in absorbance versus the concentration of the hirudin calibrators.

-

Determine the hirudin concentration in patient samples and controls by interpolating their absorbance rates from the calibration curve.

-

The workflow for this experimental protocol is depicted below.

Caption: Experimental workflow for a hirudin chromogenic assay.

Conclusion

Tos-Gly-Pro-Arg-ANBA-IPA is a valuable tool for researchers and clinicians in the field of hemostasis and thrombosis. Its mechanism of action, based on specific enzymatic cleavage by key coagulation proteases, allows for the development of sensitive and reliable assays for diagnosing conditions like APC resistance and for monitoring anticoagulant therapy. The clear relationship between enzyme activity and signal generation, combined with the availability of automated platforms, underscores the utility of this chromogenic substrate in modern laboratory medicine and drug development.

References

- 1. Oxidative stress, testosterone, and cognition among Caucasian and Mexican American men with and without Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. karger.com [karger.com]

- 4. interchim.fr [interchim.fr]

- 5. Thieme E-Books & E-Journals - [thieme-connect.com]

- 6. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]

An In-depth Technical Guide to Tos-Gly-Pro-Arg-ANBA-IPA: A Chromogenic Substrate for Thrombin Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the chromogenic peptide substrate Nα-Tosyl-glycyl-L-prolyl-L-arginyl-(5-amino-2-nitro)benzoylisopropylamide, commonly abbreviated as Tos-Gly-Pro-Arg-ANBA-IPA. This substrate is a valuable tool in the study of coagulation and the development of antithrombotic therapies. Its primary application lies in the quantitative determination of thrombin activity, particularly in assays for the potent thrombin inhibitor, hirudin. This document details the inferred chemical structure, physicochemical properties, a representative experimental protocol for its use in a chromogenic assay, and a discussion of its mechanism of action.

Chemical Structure and Properties

The full chemical name is therefore deduced as: Nα-Tosyl-glycyl-L-prolyl-L-arginyl-(5-amino-2-nitro)benzoylisopropylamide .

Upon cleavage of the amide bond between the arginine residue and the ANBA moiety by thrombin, the yellow-colored 5-amino-2-nitrobenzoic acid isopropylamide is released, which can be quantified spectrophotometrically.

Physicochemical Properties

A summary of the key physicochemical properties for the acetate salt of Tos-Gly-Pro-Arg-ANBA-IPA is presented in Table 1. This data has been compiled from various chemical supplier specifications.

| Property | Value | Reference |

| Molecular Formula | C32H45N9O10S (as acetate salt) | [1][2] |

| Molecular Weight | 747.82 g/mol (as acetate salt) | [1][2] |

| CAS Number | 2070009-46-8 (for acetate salt) | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in water (≥ 25 mg/mL) | [1] |

| Storage | Store at ≤ -20°C, dry and sealed | [1] |

Note: The non-salt form has a molecular formula of C30H41N9O8S and a molecular weight of 687.77 g/mol .[3]

Mechanism of Action and Application

Tos-Gly-Pro-Arg-ANBA-IPA serves as a specific substrate for the serine protease thrombin. The Gly-Pro-Arg peptide sequence mimics the cleavage site of thrombin in its natural substrate, fibrinogen. The enzymatic action of thrombin hydrolyzes the peptide bond between the C-terminal arginine and the nitrogen atom of the ANBA group. This cleavage releases the chromogenic group, 5-amino-2-nitrobenzoic acid isopropylamide, which exhibits a distinct color that can be measured. The rate of color development is directly proportional to the thrombin activity in the sample.

This substrate is particularly useful for in vitro diagnostic assays, such as the determination of hirudin levels in plasma. Hirudin is a potent and specific thrombin inhibitor. In a typical assay, a known amount of thrombin is incubated with a plasma sample containing an unknown amount of hirudin. The hirudin will inhibit a portion of the thrombin. The remaining active thrombin is then quantified by adding Tos-Gly-Pro-Arg-ANBA-IPA and measuring the rate of color change.

Enzymatic Reaction Workflow

The following diagram illustrates the enzymatic reaction of thrombin with Tos-Gly-Pro-Arg-ANBA-IPA.

Experimental Protocols

While a specific, published protocol for Tos-Gly-Pro-Arg-ANBA-IPA is not available, the following is a representative experimental protocol for a hirudin assay adapted from methodologies for similar chromogenic substrates. Researchers should optimize concentrations and incubation times for their specific experimental conditions.

Reagents and Materials

-

Tos-Gly-Pro-Arg-ANBA-IPA stock solution (e.g., 1-2 mM in sterile water)

-

Human α-thrombin stock solution (e.g., 10 NIH units/mL)

-

Tris buffer (e.g., 0.05 M Tris-HCl, pH 7.8, containing 0.1 M NaCl)

-

Hirudin standards (various concentrations)

-

Plasma samples (citrated)

-

Microplate reader capable of measuring absorbance at or near 405 nm

-

96-well microplates

Assay Procedure (Microplate Method)

-

Preparation of Reagents: Prepare fresh dilutions of hirudin standards, thrombin, and the chromogenic substrate in Tris buffer.

-

Sample Incubation: In a 96-well plate, add a specific volume of plasma sample or hirudin standard to each well.

-

Thrombin Addition: Add a defined amount of thrombin solution to each well to initiate the inhibition reaction. Incubate for a precise time (e.g., 1-2 minutes) at 37°C.

-

Substrate Addition: Add the Tos-Gly-Pro-Arg-ANBA-IPA solution to each well to start the chromogenic reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 405 nm over a set period (e.g., 3-5 minutes) using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of change in absorbance (ΔA/min) for each well. Construct a standard curve by plotting the ΔA/min against the known hirudin concentrations. Determine the hirudin concentration in the plasma samples by interpolating their ΔA/min values on the standard curve.

Experimental Workflow Diagram

References

- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tos-Gly-Pro-Arg-ANBA-IPA - tcsc4229 - Taiclone [taiclone.com]

The Technical Guide to Tos-Gly-Pro-Arg-ANBA-IPA: A Chromogenic Substrate for Serine Protease Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chromogenic peptide substrate, Tos-Gly-Pro-Arg-ANBA-IPA, and its application in the quantitative determination of serine protease activity. This document details the substrate's chemical properties, mechanism of action, and provides exemplary experimental protocols for its use in assessing the activity of key serine proteases involved in critical physiological pathways.

Introduction to Tos-Gly-Pro-Arg-ANBA-IPA

Tos-Gly-Pro-Arg-ANBA-IPA, also known by its synonym tos-GPR-ANBA-IPA, is a synthetic peptide substrate designed for the sensitive and specific measurement of serine protease activity.[1][2] Its chemical structure incorporates a specific amino acid sequence (Gly-Pro-Arg) that is recognized and cleaved by various serine proteases, particularly those involved in the blood coagulation and fibrinolysis cascades such as thrombin, trypsin, and plasmin. The cleavage of the substrate by a target protease results in the release of a chromogenic or luminescent group, allowing for the quantification of enzymatic activity through spectrophotometric or luminometric methods.[1][2]

Table 1: Chemical and Physical Properties of Tos-Gly-Pro-Arg-ANBA-IPA

| Property | Value |

| Synonyms | tos-GPR-ANBA-IPA |

| Molecular Formula | C30H41N9O8S |

| Molecular Weight | 687.77 g/mol |

| Appearance | Lyophilized powder |

| Solubility | Soluble in water and ethanol (may require gentle heating)[3] |

| Storage | Store at -20°C for long-term stability[4] |

Mechanism of Action

The functionality of Tos-Gly-Pro-Arg-ANBA-IPA as a serine protease substrate lies in its specific peptide sequence and the attached reporter molecule. Serine proteases, such as thrombin, recognize and bind to the tripeptide sequence Gly-Pro-Arg. The catalytic serine residue in the active site of the enzyme attacks the peptide bond C-terminal to the arginine residue. This enzymatic cleavage liberates the ANBA-IPA (5-amino-2-nitrobenzoic acid isopropylamide) group, which can be detected either through its absorbance of light (chromogenic assay) or through a subsequent reaction that produces light (luminescent assay). The rate of the reporter molecule's release is directly proportional to the enzymatic activity of the protease in the sample.

Key Applications in Research and Drug Development

The specific and sensitive nature of the Tos-Gly-Pro-Arg-ANBA-IPA substrate makes it a valuable tool in various research and development applications:

-

Enzyme Kinetics and Characterization: Determination of kinetic parameters such as the Michaelis constant (Km) and catalytic rate constant (kcat) for various serine proteases.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of specific serine proteases for therapeutic drug development.

-

Diagnostic Assays: Development of diagnostic tests to measure the activity of serine proteases in biological samples, such as plasma, for the assessment of coagulation or fibrinolytic disorders.

-

Quality Control: Monitoring the activity of purified enzyme preparations.

Quantitative Data: Kinetic Parameters of a Structurally Similar Substrate

Table 2: Michaelis-Menten Kinetic Parameters for the Hydrolysis of Tos-Gly-Pro-Arg-pNA by Thrombin [5]

| Enzyme | Km (μM) | kcat (s⁻¹) |

| Human α-Thrombin | 4.18 ± 0.22 | 127 ± 8 |

| Bovine α-Thrombin | 3.61 ± 0.15 | 100 ± 1 |

| Human γ-Thrombin | 14.3 ± 2.4 | 160 ± 9 |

| Bovine β-Thrombin | 14.4 ± 2.2 | 124 ± 6 |

| Data obtained at pH 7.8 and 25°C. |

Experimental Protocols

The following are generalized protocols for the use of Tos-Gly-Pro-Arg-ANBA-IPA in chromogenic assays to determine serine protease activity. These should be optimized for specific experimental conditions.

General Reagent Preparation

-

Assay Buffer: A common buffer is 50 mM Tris-HCl, 100 mM NaCl, pH 7.8. The optimal pH may vary depending on the specific protease being assayed.

-

Substrate Stock Solution: Prepare a stock solution of Tos-Gly-Pro-Arg-ANBA-IPA in a suitable solvent, such as water or ethanol, at a concentration of 1-10 mM.[3] Store frozen in aliquots.

-

Enzyme Solution: Prepare a stock solution of the purified serine protease in the assay buffer. The final concentration in the assay will depend on the enzyme's activity.

-

Inhibitor Solution (for inhibitor screening): Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.

Chromogenic Assay for Serine Protease Activity

This protocol is designed for a 96-well microplate format.

-

Assay Setup: To each well of a clear, flat-bottom 96-well plate, add the following in order:

-

Assay Buffer (to bring the final volume to 200 µL)

-

Enzyme solution (e.g., 20 µL of a working solution)

-

For inhibitor screening, add the inhibitor solution (e.g., 10 µL) and pre-incubate with the enzyme for a defined period (e.g., 15-30 minutes) at room temperature.

-

-

Initiate Reaction: Add the substrate solution (e.g., 20 µL of a working solution) to each well to start the reaction. The final substrate concentration should ideally be around the Km value for accurate kinetic measurements, or at a saturating concentration for endpoint assays.

-

Measurement: Immediately place the microplate in a plate reader capable of measuring absorbance at the wavelength corresponding to the cleaved chromophore (typically around 405 nm for p-nitroaniline-based substrates; the exact wavelength for ANBA-IPA should be determined experimentally).

-

Data Analysis:

-

Kinetic Assay: Record the absorbance at regular intervals (e.g., every 30-60 seconds) for a set period. The rate of the reaction (change in absorbance per unit time) is proportional to the enzyme activity.

-

Endpoint Assay: After a fixed incubation time, stop the reaction (e.g., by adding 2% acetic acid) and measure the final absorbance.

-

-

Calculations: Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of the released chromophore. Enzyme activity can then be expressed in standard units (e.g., µmol/min/mg of protein).

Visualization of Relevant Signaling Pathways and Workflows

Experimental Workflow for Serine Protease Activity Assay

Caption: Workflow for a typical chromogenic serine protease activity assay.

Simplified Blood Coagulation Cascade

Caption: The intrinsic, extrinsic, and common pathways of blood coagulation.

Simplified Fibrinolysis Pathway

Caption: The key components and steps of the fibrinolysis pathway.

References

- 1. 5-CHROM-81 Thrombin Chromogenic Substrate (TosGly-Pro-Arg-pNA. AcOH) | Anoxia Tools [anoxia.info]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Applications of Tos-Gly-Pro-Arg-ANBA-IPA in Coagulation Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate Tosyl-Glycyl-Prolyl-Arginyl-5-amino-2-nitrobenzoic acid isopropylamide (Tos-Gly-Pro-Arg-ANBA-IPA), its applications in coagulation research, and detailed methodologies for its use. This document is intended to serve as a valuable resource for researchers and professionals in the fields of hematology, drug discovery, and diagnostics.

Introduction to Chromogenic Substrates in Coagulation Assays

Chromogenic substrates are synthetic peptides designed to mimic the natural cleavage sites of specific proteases. In coagulation research, they are invaluable tools for quantifying the activity of various clotting factors and their inhibitors. These substrates consist of a short peptide sequence recognized by the target enzyme, linked to a chromophore or fluorophore. When the enzyme cleaves the peptide bond, the reporting molecule is released, resulting in a measurable colorimetric or fluorescent signal that is directly proportional to the enzyme's activity.

Tos-Gly-Pro-Arg-ANBA-IPA is a highly specific chromogenic substrate for thrombin, a key serine protease in the coagulation cascade. The peptide sequence, Gly-Pro-Arg, is a well-established recognition motif for thrombin. The tosyl group at the N-terminus enhances specificity. Upon cleavage by thrombin, the 5-amino-2-nitrobenzoic acid (ANBA) derivative is released, which can be detected via luminescence, providing a sensitive and quantitative measure of thrombin activity.

Physicochemical Properties and Handling

Proper handling and storage of Tos-Gly-Pro-Arg-ANBA-IPA are crucial for maintaining its integrity and ensuring reproducible experimental results.

| Property | Value |

| Molecular Formula | C32H45N9O10S |

| Molecular Weight | 747.82 g/mol |

| Appearance | Lyophilized powder |

| Solubility | Soluble in water (≥ 25 mg/mL) |

| Storage (Powder) | -20°C for up to 1 year; -80°C for up to 2 years. Store sealed and protected from moisture. |

| Storage (in Solution) | -20°C for up to 1 month; -80°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles. |

Quantitative Data: Kinetic Parameters

The following table summarizes the Michaelis-Menten kinetic parameters for the hydrolysis of Tos-Gly-Pro-Arg-pNA by human and bovine α-thrombin.[2]

| Enzyme | Km (μM) | kcat (s⁻¹) |

| Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 |

| Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 |

Conditions: I = 0.11 M, 25°C, pH 7.8

Applications in Coagulation Research

Tos-Gly-Pro-Arg-ANBA-IPA is a versatile tool for various applications in coagulation research, primarily centered around the measurement of thrombin activity and the assessment of its inhibitors.

Direct Measurement of Thrombin Activity

The substrate can be used to directly quantify the enzymatic activity of purified or isolated thrombin. This is essential for characterizing thrombin preparations, studying its enzymatic properties, and in quality control settings.

Determination of Antithrombin III (ATIII) Activity

Antithrombin III is a crucial endogenous anticoagulant that inhibits thrombin. Its activity can be determined using a two-stage indirect assay. In the first stage, a known excess of thrombin is incubated with the plasma sample containing ATIII. The ATIII in the sample neutralizes a portion of the thrombin. In the second stage, the residual thrombin activity is measured by adding Tos-Gly-Pro-Arg-ANBA-IPA. The resulting signal is inversely proportional to the ATIII concentration in the sample.

Monitoring of Thrombin Inhibitors

This substrate is particularly useful for assessing the potency and mechanism of action of direct thrombin inhibitors, such as hirudin and its synthetic analogs. By measuring the inhibition of thrombin-mediated cleavage of the substrate in the presence of varying concentrations of an inhibitor, key parameters like the IC50 can be determined.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Tos-Gly-Pro-Arg-ANBA-IPA.

Chromogenic Assay for Hirudin (a Direct Thrombin Inhibitor)

This protocol is adapted from an automated chromogenic substrate assay for the rapid determination of hirudin in plasma.

Materials:

-

Tos-Gly-Pro-Arg-ANBA-IPA solution

-

Human α-thrombin

-

Tris buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)

-

Citrated plasma samples (patient and control)

-

Microplate reader capable of luminescence detection

Procedure:

-

Sample Preparation: Centrifuge citrated whole blood to obtain platelet-poor plasma.

-

Reagent Preparation:

-

Prepare a stock solution of Tos-Gly-Pro-Arg-ANBA-IPA in water.

-

Prepare a working solution of human α-thrombin in Tris buffer. The exact concentration should be optimized to give a linear response over the desired hirudin concentration range.

-

-

Assay Procedure (Microplate): a. Add plasma sample to the microplate wells. b. Add the thrombin solution to each well and incubate for a defined period (e.g., 60 seconds) at 37°C. c. Initiate the reaction by adding the Tos-Gly-Pro-Arg-ANBA-IPA solution. d. Immediately measure the rate of change in luminescence over a set period.

-

Data Analysis: The rate of substrate cleavage is inversely proportional to the hirudin concentration in the plasma. A calibration curve can be generated using plasma samples spiked with known concentrations of hirudin.

General Protocol for Antithrombin III (ATIII) Activity Assay

This is a general protocol for a two-stage chromogenic assay for ATIII activity in a microplate format.

Materials:

-

Tos-Gly-Pro-Arg-ANBA-IPA solution

-

Human or bovine thrombin

-

Heparin

-

Tris buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)

-

Citrated plasma samples (patient and control)

-

Microplate reader

Procedure:

-

Sample Dilution: Dilute the plasma samples in Tris buffer.

-

First Incubation: a. To the diluted plasma, add a solution of heparin followed by a known excess of thrombin. b. Incubate for a precise time (e.g., 2-5 minutes) at 37°C to allow for the formation of the thrombin-antithrombin complex.

-

Second Stage Reaction: a. Add the Tos-Gly-Pro-Arg-ANBA-IPA solution to the wells to measure the residual thrombin activity. b. Measure the absorbance or luminescence at the appropriate wavelength.

-

Calculation: The ATIII activity is inversely proportional to the measured signal. Results are typically expressed as a percentage of the activity of a normal plasma pool.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows relevant to the application of Tos-Gly-Pro-Arg-ANBA-IPA.

References

- 1. New chromogenic substrates for thrombin with increased specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Chromogenic Assays Utilizing Tos-Gly-Pro-Arg-ANBA-IPA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of chromogenic assays, with a specific focus on the synthetic substrate Tos-Gly-Pro-Arg-ANBA-IPA. This substrate is a valuable tool for the enzymatic analysis of proteases, particularly thrombin, within the fields of hematology, drug discovery, and diagnostics.

Core Principles of Chromogenic Assays

Chromogenic assays are biochemical tests used to measure the activity of an enzyme. The fundamental principle involves a synthetic substrate that, when cleaved by a specific enzyme, releases a chromophore—a molecule that absorbs light at a particular wavelength. The intensity of the color produced is directly proportional to the enzymatic activity, allowing for quantitative analysis.

The substrate, Tos-Gly-Pro-Arg-ANBA-IPA, is a short peptide sequence (Gly-Pro-Arg) that mimics the natural cleavage site of the target enzyme, in this case, primarily thrombin. The N-terminus is protected by a tosyl (Tos) group, and the C-terminus is linked to the chromophore 5-amino-2-nitrobenzoic acid (ANBA) further derivatized with isopropylamine (IPA). In the intact substrate, the ANBA-IPA molecule is colorless. Upon enzymatic cleavage at the arginine residue, the free ANBA-IPA is released, which imparts a distinct color that can be measured spectrophotometrically.

Mechanism of Action of Tos-Gly-Pro-Arg-ANBA-IPA

The enzymatic reaction at the heart of this chromogenic assay can be summarized as follows:

-

Enzyme-Substrate Binding: The target enzyme, such as thrombin, recognizes and binds to the specific peptide sequence (Gly-Pro-Arg) of the Tos-Gly-Pro-Arg-ANBA-

Principle of Luminescence Measurement with Tos-Gly-Pro-Arg-ANBA-IPA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies underlying the use of the synthetic substrate Tos-Gly-Pro-Arg-ANBA-IPA for the sensitive measurement of protease activity, primarily that of thrombin, through a chemiluminescent readout. This document details the core mechanism of action, presents available quantitative data, outlines experimental protocols, and visualizes the associated biochemical pathways.

Core Principle: Enzymatic Cleavage and Subsequent Chemiluminescence

The fundamental principle of this assay is a two-step process: enzymatic cleavage followed by a chemical reaction that produces light (chemiluminescence). The substrate, Tos-Gly-Pro-Arg-ANBA-IPA, is a specifically designed peptide sequence (Gly-Pro-Arg) that is recognized and cleaved by certain serine proteases, with a high degree of specificity for thrombin.

The peptide is conjugated to a chemiluminescent reporter molecule, 5-amino-2,3-dihydro-1,4-phthalazinedione, N-(4-aminobutyl)-N-ethylisoluminol, where ANBA is the aminobutyl-N-ethylisoluminol moiety. In its intact, substrate-bound form, the ANBA-IPA molecule is not luminescent. Upon enzymatic cleavage of the peptide at the C-terminal side of the Arginine residue, the ANBA-IPA moiety is released. In the presence of an oxidant and a catalyst in an alkaline environment, the liberated ANBA-IPA undergoes a chemical reaction that results in the emission of light. The intensity of the emitted light is directly proportional to the concentration of the cleaved substrate, and therefore, to the activity of the enzyme.

The Target Enzyme: Thrombin and its Significance

Thrombin is a serine protease that plays a crucial role in the blood coagulation cascade. It converts soluble fibrinogen into insoluble fibrin, leading to the formation of a blood clot. Beyond its role in hemostasis, thrombin is also involved in various other physiological and pathological processes, including inflammation, wound healing, and angiogenesis, primarily through the activation of Protease-Activated Receptors (PARs) on the cell surface.[1][2][3][4][5] The specific and sensitive detection of thrombin activity is therefore of significant interest in both basic research and clinical diagnostics.

Quantitative Data and Kinetic Parameters

The following table summarizes the kinetic parameters for the hydrolysis of Tos-Gly-Pro-Arg-pNA by human and bovine α-thrombin. This data provides a benchmark for understanding the interaction of thrombin with the Tos-Gly-Pro-Arg peptide sequence.[6]

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Human α-thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 | 127 ± 8 | 3.04 x 107 |

| Bovine α-thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 ± 0.15 | 100 ± 1 | 2.77 x 107 |

Note: The catalytic efficiency (kcat/Km) for both human and bovine α-thrombin with the chromogenic substrate is high, indicating that Tos-Gly-Pro-Arg is an efficient substrate for thrombin. It is anticipated that the ANBA-IPA counterpart would exhibit similar binding affinity.

Experimental Protocols

The following provides a generalized methodology for a luminescence-based thrombin activity assay using Tos-Gly-Pro-Arg-ANBA-IPA. The exact concentrations and incubation times should be optimized for the specific experimental conditions.

Reagents and Materials

-

Thrombin: Purified human or bovine α-thrombin of known activity.

-

Substrate: Tos-Gly-Pro-Arg-ANBA-IPA, stock solution prepared in a suitable solvent (e.g., DMSO or water).

-

Assay Buffer: Tris-HCl or HEPES buffer, pH 7.4-8.0, containing NaCl and a carrier protein like BSA to prevent non-specific binding.

-

Luminescence Detection Reagent: A solution containing an oxidant (e.g., hydrogen peroxide) and a catalyst (e.g., a peroxidase or a metal ion complex) in an alkaline buffer. Commercial kits are available that combine these components.

-

96-well white opaque microplates: For minimizing well-to-well light scatter.

-

Luminometer: A microplate reader capable of measuring luminescence.

Assay Procedure

-

Prepare Thrombin Standards and Samples:

-

Prepare a dilution series of thrombin in assay buffer to generate a standard curve.

-

Prepare experimental samples containing the unknown thrombin activity, diluted in assay buffer.

-

-

Reaction Setup:

-

Pipette 50 µL of thrombin standards and samples into the wells of the 96-well plate.

-

Prepare the substrate solution by diluting the Tos-Gly-Pro-Arg-ANBA-IPA stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).

-

-

Initiate the Enzymatic Reaction:

-

Add 25 µL of the substrate solution to each well to start the reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-60 minutes). The incubation time will depend on the enzyme concentration and should be within the linear range of the reaction.

-

-

Luminescence Detection:

-

Add 25 µL of the luminescence detection reagent to each well. This will initiate the chemiluminescent reaction of the liberated ANBA-IPA.

-

Immediately measure the luminescence intensity using a luminometer. The integration time should be optimized based on the signal strength.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no thrombin).

-

Plot the luminescence intensity of the standards against their corresponding concentrations to generate a standard curve.

-

Determine the thrombin activity in the experimental samples by interpolating their luminescence values on the standard curve.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows associated with this assay.

References

- 1. A versatile assay method of antithrombin III using thrombin and Tos-Gly-Pro-Arg-Pna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection Methods Using Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal-Enhanced Chemiluminescence: Advanced Chemiluminescence Concepts for the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel ultrasensitive chemiluminescence enzyme immunoassay by employment of a signal enhancement of horseradish peroxidase-luminol-hydrogen peroxide reaction for the quantitation of atezolizumab, a monoclonal antibody used for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Utilizing Tos-Gly-Pro-Arg-ANBA-IPA for Thrombin and Hirudin Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of the chromogenic substrate, Tos-Gly-Pro-Arg-ANBA-IPA, in the detailed study of thrombin and hirudin interactions. This document outlines the underlying principles, experimental protocols, and data interpretation for researchers in hemostasis, thrombosis, and drug development.

Introduction: The Critical Interaction of Thrombin and Hirudin

Thrombin, a serine protease, is a pivotal enzyme in the blood coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation. Its activity is tightly regulated to maintain hemostatic balance. Hirudin, a potent and specific thrombin inhibitor originally isolated from the medicinal leech (Hirudo medicinalis), forms a high-affinity, non-covalent complex with thrombin, effectively blocking its catalytic activity. The study of this interaction is crucial for understanding the mechanisms of anticoagulation and for the development of novel antithrombotic therapies.

Chromogenic substrates, such as Tos-Gly-Pro-Arg-ANBA-IPA, provide a sensitive and quantitative method to assay the enzymatic activity of thrombin. By measuring the rate of substrate hydrolysis, the inhibitory effects of molecules like hirudin can be precisely determined.

The Chromogenic Substrate: Tos-Gly-Pro-Arg-ANBA-IPA

Tos-Gly-Pro-Arg-ANBA-IPA is a synthetic peptide substrate specifically designed for the sensitive detection of thrombin activity. Its sequence, Gly-Pro-Arg, mimics the cleavage site of thrombin in its natural substrate, fibrinogen.

Mechanism of Action:

Thrombin cleaves the peptide bond between the arginine (Arg) residue and the 5-amino-2-nitrobenzoic acid (ANBA) isopropylamide (IPA) moiety. This cleavage releases the chromogenic group ANBA-IPA, which can be quantified spectrophotometrically. The rate of ANBA-IPA release is directly proportional to the active thrombin concentration in the sample.

Experimental Protocols

Materials and Reagents

-

Thrombin: Human α-thrombin, of high purity.

-

Hirudin: Recombinant or purified natural hirudin.

-

Chromogenic Substrate: Tos-Gly-Pro-Arg-ANBA-IPA.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4-8.3).

-

Microplate Reader: Capable of measuring absorbance at the wavelength appropriate for the released chromophore.

-

96-well Microplates: Clear, flat-bottom plates.

-

Incubator: Capable of maintaining a constant temperature (e.g., 37°C).

Determination of Thrombin Activity

This protocol establishes the baseline activity of the thrombin enzyme.

-

Prepare a Thrombin Stock Solution: Dissolve thrombin in the assay buffer to a known concentration.

-

Prepare Substrate Solution: Dissolve Tos-Gly-Pro-Arg-ANBA-IPA in the assay buffer. The optimal concentration should be determined but is typically around the Michaelis-Menten constant (Km) value.

-

Assay Setup:

-

Add a defined volume of assay buffer to each well of a 96-well plate.

-

Add a specific volume of the thrombin solution to the wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiate the Reaction: Add the substrate solution to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the change in absorbance over time at the appropriate wavelength for the released ANBA-IPA. The reading should be taken at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

Thrombin Inhibition Assay with Hirudin

This protocol quantifies the inhibitory effect of hirudin on thrombin activity.

-

Prepare a Hirudin Stock Solution: Dissolve hirudin in the assay buffer to a known concentration. Prepare a series of dilutions from this stock.

-

Assay Setup:

-

Add assay buffer to the wells.

-

Add a fixed amount of thrombin to each well.

-

Add varying concentrations of hirudin to the wells. Include a control with no hirudin.

-

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for the formation of the thrombin-hirudin complex.

-

Initiate the Reaction: Add the Tos-Gly-Pro-Arg-ANBA-IPA substrate solution to all wells.

-

Kinetic Measurement: Monitor the absorbance change over time as described in the thrombin activity assay.

-

Data Analysis:

-

Calculate the residual thrombin activity for each hirudin concentration.

-

Plot the percentage of thrombin inhibition versus the hirudin concentration.

-

Determine the IC₅₀ value (the concentration of hirudin that inhibits 50% of thrombin activity) from the dose-response curve.

-

Data Presentation

Quantitative data from these experiments should be organized for clear comparison.

| Parameter | Value | Conditions | Reference |

| Thrombin Kinetics with Tos-Gly-Pro-Arg-pNA * | |||

| Km | 3.61 ± 0.15 µM (bovine α-thrombin) | pH 7.8, 25°C, I = 0.11 M | [1] |

| 4.18 ± 0.22 µM (human α-thrombin) | [1] | ||

| kcat | 100 ± 1 s⁻¹ (bovine α-thrombin) | [1] | |

| 127 ± 8 s⁻¹ (human α-thrombin) | [1] | ||

| Hirudin Inhibition | |||

| Kd (Thrombin-Hirudin) | ~20 fM | Ionic strength 0.125 | [2] |

*Note: Data for the closely related substrate Tos-Gly-Pro-Arg-pNA is provided as a reference. Kinetic parameters for Tos-Gly-Pro-Arg-ANBA-IPA should be determined experimentally.

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships in the study of thrombin and hirudin interactions.

Caption: Thrombin-Hirudin Binding Mechanism.

Caption: Enzymatic Cleavage of the Chromogenic Substrate.

Caption: Thrombin Inhibition Assay Workflow.

Conclusion

The chromogenic substrate Tos-Gly-Pro-Arg-ANBA-IPA offers a robust and sensitive tool for the quantitative analysis of thrombin activity and its inhibition by hirudin. The detailed protocols and data presentation formats provided in this guide are intended to facilitate the design and execution of experiments for researchers engaged in the study of coagulation and the development of antithrombotic agents. Accurate and reproducible data generated from these assays are essential for advancing our understanding of hemostasis and for the development of safer and more effective anticoagulant drugs.

References

- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of the inhibition of thrombin by hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of Tos-Gly-Pro-Arg-ANBA-IPA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Tos-Gly-Pro-Arg-ANBA-IPA, a chromogenic peptide substrate utilized in luminescence-based assays.[1][2][3] Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document incorporates safety data from related and frequently associated substances, including thrombin and isopropyl alcohol (IPA), to establish a comprehensive set of best practices.

Compound Identification and Properties

Tos-Gly-Pro-Arg-ANBA-IPA, with the chemical formula C₃₀H₄₁N₉O₈S, is a peptide substrate primarily used for research purposes in luminescence measurements.[4]

| Property | Value | Source |

| Synonyms | tos-GPR-ANBA-IPA | [1][2] |

| CAS Number | 99700-50-2 | [4] |

| Molecular Formula | C₃₀H₄₁N₉O₈S | [4] |

| Observed Molecular Weight | 687.77 g/mol | [4] |

| Purity | >98% | [4] |

| Primary Use | Chromogenic peptide substrate for luminescence measurement | [1][2][3] |

Hazard Identification and General Precautions

General Workflow for Safe Handling:

References

Technical Guide: Certificate of Analysis for Tos-Gly-Pro-Arg-ANBA-IPA

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the Certificate of Analysis (CoA) for the chromogenic peptide substrate, Tos-Gly-Pro-Arg-ANBA-IPA. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals utilizing this reagent in their work. This guide covers the typical analytical data found on a CoA, details the experimental methodologies used to obtain this data, and provides visual workflows for quality control and experimental application.

Data Presentation: Summary of Analytical Specifications

The following table summarizes the quantitative data typically presented on a Certificate of Analysis for Tos-Gly-Pro-Arg-ANBA-IPA and its common acetate salt form. Data is aggregated from multiple suppliers to provide a representative overview.

| Parameter | Specification (Tos-Gly-Pro-Arg-ANBA-IPA) | Specification (Tos-Gly-Pro-Arg-ANBA-IPA acetate) |

| Appearance | A solid; Off-white to light yellow solid | A solid; Off-white to light yellow solid |

| Purity (by HPLC) | >98% to >99.00%[1][2] | 99.20%[3] |

| Molecular Formula | C₃₀H₄₁N₉O₈S[1][4] | C₃₂H₄₅N₉O₁₀S[2][3] |

| Molecular Weight | 687.77 g/mol [1][4] | 747.82 g/mol [2][3] |

| Solubility | Soluble in H₂O[1][4] | Soluble in H₂O (≥ 25 mg/mL)[3] |

| Elemental Analysis | C: 46.09%, H: 5.94%, N: 14.67% (Actual, Batch Specific) | Not Typically Provided |

| Peptide Content | 80.08% (Actual, Batch Specific) | Not Typically Provided |

Experimental Protocols

This section details the methodologies for the key experiments cited in a typical Certificate of Analysis for this peptide substrate.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides.[1][5] The percentage purity is calculated by comparing the area of the main product peak to the total area of all peaks in the chromatogram, typically detected at 215-220 nm, which corresponds to the absorbance of the peptide bond.[1][6]

-

Sample Preparation: The lyophilized peptide is accurately weighed and dissolved in an appropriate solvent, often a mixture of water and acetonitrile or methanol, sometimes containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.[2][7] The sample is filtered through a 0.22 µm or 0.45 µm membrane to remove particulates before injection.[7]

-

Instrumentation & Column: A standard HPLC or UHPLC system equipped with a UV or photodiode array (PDA) detector is used. A C18 reverse-phase column is most commonly employed for peptide analysis.[1][2]

-

Mobile Phase & Gradient: A two-solvent system is used for gradient elution.

-

Solvent A: 0.1% TFA in deionized water.

-

Solvent B: 0.1% TFA in acetonitrile. A typical gradient might run from 5% to 60% Solvent B over 20-30 minutes to elute the peptide and any impurities from the column.[2]

-

-

Detection: The detector is set to a wavelength of 214 nm or 220 nm for monitoring the peptide backbone.[2][6]

-

Data Analysis: The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%.[2]

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is used to confirm the chemical structure of the peptide by analyzing the chemical shifts and coupling constants of its protons.

-

Sample Preparation: A small amount of the peptide (typically 1-5 mg) is dissolved in a deuterated solvent, most commonly deuterium oxide (D₂O) for water-soluble peptides.[8] An internal standard such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) may be added for chemical shift referencing.[8][9]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, 500, or 600 MHz) is used to acquire the spectrum.[8][10]

-

Data Acquisition: A one-dimensional ¹H NMR spectrum is recorded at room temperature.[8] The resulting spectrum is compared against the expected spectrum based on the peptide's structure.

-

Data Analysis: The acquired spectrum is analyzed to ensure that all expected proton signals are present, have the correct integration values, and exhibit the appropriate splitting patterns. The data is deemed "Consistent with structure" if the observed spectrum matches the theoretical structure.[2]

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the peptide, confirming that the correct product was synthesized.[1]

-

Methodology: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques. The peptide sample is introduced into the mass spectrometer, where it is ionized. The instrument then measures the mass-to-charge ratio (m/z) of the resulting ions.

-

Data Analysis: The observed molecular weight is compared to the calculated theoretical molecular weight from the peptide's molecular formula. A match between the observed and theoretical mass confirms the identity of the product.

Elemental Analysis

Elemental analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the peptide sample. This data is used to confirm the empirical formula and can be used to calculate the net peptide content.[6][11][12]

-

Methodology: The analysis is performed using an elemental analyzer. A small, precisely weighed amount of the peptide is combusted at high temperature, converting the elements into simple gases (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified by a detector (e.g., a thermal conductivity detector).[11]

-

Data Analysis: The measured percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula. The net peptide content can be calculated from the absolute nitrogen content.[11]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows related to the quality control and application of Tos-Gly-Pro-Arg-ANBA-IPA.

Caption: Quality Control (QC) workflow for Tos-Gly-Pro-Arg-ANBA-IPA from synthesis to CoA generation.

Caption: General workflow for a protease assay using Tos-Gly-Pro-Arg-ANBA-IPA as a substrate.

References

- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Peptide Purity Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 6. bachem.com [bachem.com]

- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Determine Peptide Concentrations with NMR [bio-protocol.org]

- 9. 2.4. NMR Spectroscopy [bio-protocol.org]

- 10. rsc.org [rsc.org]

- 11. Even the smallest sample quantities are sufficient - Elementar [elementar.com]

- 12. Peptide Purity Measurement Technique Based on Organic Elemental Analysis [jlkj.nim.ac.cn]

Technical Guide: Basic Research Applications of tos-GPR-ANBA-IPA Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tos-GPR-ANBA-IPA acetate is a chromogenic peptide substrate designed for the sensitive detection and quantification of specific serine protease activity. Its core peptide sequence, Glycyl-Prolyl-Arginine (GPR), serves as a recognition site for enzymes that preferentially cleave at the C-terminal side of an arginine residue. This technical guide provides an in-depth overview of the fundamental research applications of tos-GPR-ANBA-IPA acetate, with a primary focus on its utility in studying the enzyme thrombin and related proteases involved in the coagulation cascade.

Chemical Properties

| Property | Value |

| Full Chemical Name | tosyl-Glycyl-Prolyl-Arginine-5-amino-2-nitrobenzoic acid isopropylamide acetate |

| Molecular Formula | C₃₂H₄₅N₉O₁₀S |

| Molecular Weight | 747.82 g/mol |

| CAS Number | 2070009-46-8 |

| Appearance | Solid |

| Solubility | Water |

Mechanism of Action

The functionality of tos-GPR-ANBA-IPA acetate is predicated on the enzymatic cleavage of the peptide sequence by a target protease. The substrate consists of a specific tripeptide sequence (Gly-Pro-Arg) that mimics the cleavage site of the natural substrate for certain serine proteases, particularly thrombin. This peptide is linked to a chromogenic reporter molecule, 5-amino-2-nitrobenzoic acid isopropylamide (ANBA-IPA).

In the absence of the target enzyme, the substrate is colorless. Upon introduction of the active enzyme, the peptide bond C-terminal to the arginine residue is hydrolyzed. This cleavage releases the ANBA-IPA moiety, which results in a measurable change in light absorbance, typically in the visible range. The rate of color development is directly proportional to the enzymatic activity under defined conditions.

Core Research Application: Thrombin Activity Assay

The primary application of tos-GPR-ANBA-IPA acetate in basic research is the determination of thrombin activity. Thrombin is a key serine protease that plays a central role in the blood coagulation cascade by converting fibrinogen to fibrin. Dysregulation of thrombin activity is implicated in various thrombotic and hemorrhagic disorders, making it a critical target for drug development.

Quantitative Data

The following table summarizes typical kinetic parameters for a closely related Gly-Pro-Arg based chromogenic substrate with thrombin. These values can serve as an approximate reference for designing experiments with tos-GPR-ANBA-IPA acetate.

| Parameter | Value | Enzyme | Reference Substrate |

| Michaelis Constant (K_m) | ~20-80 µM | Human Thrombin | Chromozym TH |

| Catalytic Rate Constant (k_cat) | ~100-200 s⁻¹ | Human Thrombin | Chromozym TH |

| Optimal pH | 7.8 - 8.4 | Human Thrombin | Chromozym TH |

| Wavelength of Max Absorbance | ~405 nm | (for p-nitroaniline release) | Chromozym TH |

Experimental Workflow

Detailed Experimental Protocol

This protocol provides a general method for determining thrombin activity using a chromogenic substrate like tos-GPR-ANBA-IPA acetate.

Materials:

-

tos-GPR-ANBA-IPA acetate

-

Purified human thrombin

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.3

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Sterile, nuclease-free water

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of tos-GPR-ANBA-IPA acetate in sterile water. Store in aliquots at -20°C.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 0.2 mM).

-

Reconstitute purified thrombin in Assay Buffer to a known concentration. Prepare serial dilutions for generating a standard curve.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of Assay Buffer to blank wells.

-

Add 50 µL of each thrombin dilution to the sample wells.

-

For inhibitor screening, add the test compound at various concentrations to the appropriate wells, followed by the addition of thrombin.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the substrate working solution to all wells.

-

Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each well.

-

Subtract the rate of the blank from all sample rates.

-

Plot the V₀ for the thrombin standards against their known concentrations to generate a standard curve.

-

Determine the thrombin activity in the unknown samples by interpolating their V₀ values from the standard curve.

-

Other Potential Research Applications

-

Screening for Thrombin Inhibitors: This substrate is an ideal tool for high-throughput screening of small molecules or biologicals that inhibit thrombin activity. A reduction in the rate of color development in the presence of a test compound indicates potential inhibition.

-

Studying the Coagulation Cascade: By measuring the generation of thrombin in plasma or reconstituted systems, researchers can investigate the effects of various factors and inhibitors on the overall coagulation process.

-

Characterization of Other Serine Proteases: While optimized for thrombin, the Gly-Pro-Arg sequence may also be cleaved by other related serine proteases. Therefore, tos-GPR-ANBA-IPA acetate could potentially be used to study the activity of enzymes like Factor Xa or plasmin, although with different kinetic parameters.

Signaling Pathways

Thrombin's biological functions extend beyond fibrinogen cleavage and include cellular signaling through Protease-Activated Receptors (PARs). The activity of thrombin, quantifiable by this substrate, is the initiating step in these signaling cascades.

Conclusion

tos-GPR-ANBA-IPA acetate is a valuable tool for basic research, particularly in the fields of hematology, drug discovery, and enzymology. Its primary application lies in the sensitive and continuous monitoring of thrombin activity. While specific data for this exact compound is limited, the principles and protocols outlined in this guide, based on analogous substrates, provide a solid foundation for its effective use in the laboratory. Researchers are encouraged to perform initial characterization experiments to determine the precise kinetic parameters for their specific assay conditions.

Methodological & Application

Application Notes and Protocols for Hirudin Assay using Tos-Gly-Pro-Arg-ANBA-IPA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirudin, a potent and specific thrombin inhibitor originally isolated from the medicinal leech Hirudo medicinalis, is a crucial molecule in anticoagulant and antithrombotic research and therapy. Accurate quantification of hirudin in biological samples and pharmaceutical preparations is essential for pharmacokinetic studies, dose-response evaluations, and quality control. This document provides a detailed protocol for a chromogenic assay to determine hirudin concentration using the synthetic peptide substrate Tos-Gly-Pro-Arg-ANBA-IPA.

The assay is based on the principle of thrombin inhibition. A known and excess amount of thrombin is incubated with the hirudin-containing sample. Hirudin forms a tight, stoichiometric complex with thrombin, thereby neutralizing its enzymatic activity. The residual thrombin activity is then measured by the rate of hydrolysis of the chromogenic substrate, Tos-Gly-Pro-Arg-ANBA-IPA. The substrate is cleaved by the remaining active thrombin, releasing a yellow-colored product, 5-amino-2-nitrobenzoic acid (ANBA), which can be quantified spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the hirudin concentration in the sample.

Principle of the Chromogenic Hirudin Assay

The fundamental principle of this assay is the direct inhibition of thrombin by hirudin, followed by the measurement of residual thrombin activity.

Materials and Reagents

| Reagent | Supplier (Example) | Catalog No. (Example) | Storage |

| Tos-Gly-Pro-Arg-ANBA-IPA | MedChemExpress | HY-P0020 | -20°C to -80°C, protect from light |

| Human or Bovine Thrombin | Sigma-Aldrich | T4648 | -20°C |

| Recombinant Hirudin Standard | Sigma-Aldrich | H7027 | -20°C |

| Tris-HCl Buffer | Thermo Fisher | 15568025 | Room Temperature |

| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | Room Temperature |

| Polyethylene Glycol (PEG) 6000 | Sigma-Aldrich | 81260 | Room Temperature |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 2-8°C |

| 96-well Microplate, clear, flat-bottom | Corning | 3590 | Room Temperature |

| Deionized Water | N/A | N/A | Room Temperature |

Experimental Protocols

Reagent Preparation

-

Assay Buffer (Tris-NaCl-PEG-BSA):

-

Prepare a buffer consisting of 50 mM Tris-HCl, 150 mM NaCl, and 0.1% PEG 6000.

-

Adjust the pH to 8.0.

-

Just before use, add 0.1% BSA.

-

-

Thrombin Solution:

-

Reconstitute lyophilized thrombin with the Assay Buffer to a stock concentration of 100 NIH units/mL.

-

Further dilute the stock solution with Assay Buffer to a working concentration of approximately 1-2 NIH units/mL. The exact concentration should be optimized to give a significant absorbance change in the absence of hirudin within the desired assay time.

-

-

Hirudin Standard Solutions:

-

Reconstitute lyophilized hirudin standard with Assay Buffer to create a stock solution of 10 µg/mL.

-

Prepare a series of standard solutions by serial dilution of the stock solution with Assay Buffer to obtain concentrations ranging from 0 to 1000 ng/mL (e.g., 0, 50, 100, 250, 500, 750, and 1000 ng/mL).

-

-

Chromogenic Substrate Solution (Tos-Gly-Pro-Arg-ANBA-IPA):

-

Dissolve Tos-Gly-Pro-Arg-ANBA-IPA in deionized water to a stock concentration of 10 mM.

-

Further dilute the stock solution with Assay Buffer to a working concentration of 1-2 mM.

-

Assay Procedure

The following workflow outlines the steps for performing the hirudin assay in a 96-well microplate format.

-

Plate Setup: Add 50 µL of each hirudin standard solution and unknown samples in duplicate or triplicate to the wells of a 96-well microplate.

-

Thrombin Addition: Add 25 µL of the working thrombin solution to each well.

-

Incubation: Incubate the plate for 2-5 minutes at 37°C to allow for the formation of the thrombin-hirudin complex.

-

Substrate Addition: Add 25 µL of the working chromogenic substrate solution to each well to initiate the color development reaction.

-

Absorbance Measurement: Immediately place the microplate in a temperature-controlled (37°C) microplate reader and measure the change in absorbance at 405 nm over a period of 5-10 minutes in kinetic mode.

Data Presentation and Analysis

The rate of change in absorbance (ΔA/min) is calculated for each well. A standard curve is generated by plotting the ΔA/min values of the hirudin standards against their known concentrations. The hirudin concentration in the unknown samples is then determined by interpolating their ΔA/min values from the standard curve.

Example Hirudin Standard Curve Data

| Hirudin Concentration (ng/mL) | ΔA/min (Mean) | Standard Deviation |

| 0 | 0.250 | 0.012 |

| 50 | 0.225 | 0.010 |

| 100 | 0.201 | 0.009 |

| 250 | 0.152 | 0.007 |

| 500 | 0.103 | 0.005 |

| 750 | 0.051 | 0.003 |

| 1000 | 0.005 | 0.001 |

Assay Performance Characteristics

The performance of this chromogenic assay is characterized by its precision, accuracy, and sensitivity.

| Parameter | Typical Value |

| Measuring Range | 50 - 1000 ng/mL |

| Intra-assay CV (%) | < 5% |

| Inter-assay CV (%) | < 10% |

| Limit of Detection (LOD) | Approximately 25 ng/mL |

| Limit of Quantification (LOQ) | Approximately 50 ng/mL |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High background absorbance | - Substrate solution is old or has auto-hydrolyzed. | - Prepare fresh substrate solution. Store stock solution protected from light at -20°C or -80°C. |

| - Contaminated reagents or buffer. | - Use fresh, high-purity reagents and deionized water. | |

| Low or no color development | - Inactive thrombin. | - Use a new vial of thrombin and ensure proper storage and handling. |

| - Incorrect substrate concentration. | - Verify the concentration of the substrate solution. | |

| - Presence of a strong inhibitor in the sample matrix. | - Perform a spike and recovery experiment to assess matrix effects. Sample dilution may be necessary. | |

| Poor precision (high CV) | - Inaccurate pipetting. | - Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |

| - Temperature fluctuations. | - Ensure the microplate reader is properly temperature-controlled. Pre-warm reagents to the assay temperature. | |

| Non-linear standard curve | - Inappropriate standard concentrations. | - Adjust the range of the standard curve to cover the expected sample concentrations. |

| - Substrate depletion at high thrombin activity. | - Ensure the substrate concentration is not limiting. The reaction should be in the linear range of substrate conversion. |

Conclusion

The chromogenic assay utilizing Tos-Gly-Pro-Arg-ANBA-IPA provides a robust, sensitive, and reproducible method for the quantification of hirudin. This protocol can be readily adapted for high-throughput screening and is suitable for various applications in research and drug

Application Notes and Protocols: Tos-Gly-Pro-Arg-ANBA-IPA Assay for Automated Chemistry Analyzers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tos-Gly-Pro-Arg-ANBA-IPA (Tosyl-glycyl-prolyl-arginyl-5-amino-2-nitrobenzoic acid isopropylamide) assay is a chromogenic method used for the quantitative determination of thrombin activity. This assay is readily adaptable to automated chemistry analyzers, offering a high-throughput and precise method for various applications in coagulation research and drug development, including the monitoring of direct thrombin inhibitors like hirudin.[1][2]

The principle of the assay is based on the enzymatic cleavage of the chromogenic substrate, Tos-Gly-Pro-Arg-ANBA-IPA, by thrombin. The cleavage releases the chromophore, 5-amino-2-nitrobenzoic acid (ANBA), which can be measured spectrophotometrically. The rate of color development is directly proportional to the thrombin activity in the sample.

Principle of the Assay

Thrombin, a key serine protease in the coagulation cascade, specifically recognizes and cleaves the peptide sequence Gly-Pro-Arg. In this assay, the synthetic peptide is linked to the chromogenic group ANBA-IPA. When thrombin is present, it hydrolyzes the amide bond between arginine and ANBA-IPA, releasing the yellow-colored ANBA-IPA. The increase in absorbance over time, measured by the automated analyzer, allows for the calculation of thrombin activity.

Applications

-

Pharmacodynamic studies of anticoagulants: Particularly direct thrombin inhibitors.

-

Coagulation research: To study the kinetics of thrombin generation and activity.

-

Screening for pro- and anti-coagulant compounds: In drug discovery and development.

-

Prothrombin time (PT) determination: Can be adapted for automated PT testing.[3]

Data Presentation

Substrate Specifications

| Parameter | Specification |

| Full Name | Tosyl-glycyl-prolyl-arginyl-5-amino-2-nitrobenzoic acid isopropylamide |

| Synonyms | tos-GPR-ANBA-IPA |

| Molecular Formula | C₃₀H₄₁N₉O₈S |

| Molecular Weight | 687.77 g/mol |

| Purity | >98% |

| Solubility | Soluble in water |

| Storage | Store at -20°C for long-term stability |

Source: Taiclone, MedchemExpress.[1][4]

Performance Characteristics of Automated Chromogenic Thrombin Assays

The following table summarizes typical performance characteristics observed for similar automated chromogenic coagulation assays. These values can be used as a benchmark for the validation of the Tos-Gly-Pro-Arg-ANBA-IPA assay on a specific automated chemistry analyzer.

| Parameter | Typical Performance |

| Precision (CV%) | |

| Intra-assay CV% | < 5% |

| Inter-assay CV% | < 10% |

| Linearity (r²) | ≥ 0.99 |

| Measuring Range | Dependent on analyzer and application (e.g., 0.2-4.0 mg/l for hirudin) |

| Throughput | High, up to 200 samples/hour on some analyzers |

Source: Various studies on automated coagulation analyzers.[3][5][6]

Experimental Protocols

Reagent Preparation

1. Substrate Stock Solution (e.g., 10 mM):

-

Accurately weigh the required amount of Tos-Gly-Pro-Arg-ANBA-IPA powder.

-

Dissolve in high-purity water to the desired concentration. Gentle warming or sonication may aid dissolution.[7]

-

Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

2. Working Substrate Solution:

-

Dilute the stock solution to the final working concentration (typically in the low millimolar range) using an appropriate assay buffer.

3. Assay Buffer (e.g., Tris-HCl Buffer):

-

A common buffer is Tris-HCl (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM) and a non-ionic surfactant (e.g., 0.01% Tween-20) to prevent non-specific binding.

4. Thrombin Solution (for standard curve and controls):

-

Reconstitute purified human or bovine thrombin in a suitable buffer.

-

Prepare a series of dilutions to generate a standard curve.

5. Sample Preparation:

-

Samples (e.g., plasma, purified enzyme preparations) should be free of particulates.

-

Citrated plasma is typically used for coagulation studies.

Automated Analyzer Protocol (General Guideline)

This protocol is a general template and should be optimized for the specific automated chemistry analyzer being used.

1. Assay Setup:

-

Program the analyzer with the assay parameters.

-

Place the prepared reagents, samples, and controls in the appropriate positions on the analyzer.

2. Reaction Steps:

-

Pre-incubation: The analyzer pipettes the sample and assay buffer into a reaction cuvette and incubates for a short period to bring the mixture to the reaction temperature (typically 37°C).

-

Reaction Initiation: The working substrate solution is added to the cuvette to start the enzymatic reaction.

-

Kinetic Measurement: The analyzer monitors the change in absorbance at the appropriate wavelength (typically around 405 nm for p-nitroaniline based substrates, and a similar wavelength should be confirmed for ANBA-IPA) over a defined period.

3. Data Analysis:

-

The analyzer's software calculates the rate of reaction (ΔAbs/min).

-

The thrombin activity in the samples is determined by interpolating the reaction rates from the standard curve.

Mandatory Visualizations

Signaling Pathway

Caption: Enzymatic cleavage of Tos-Gly-Pro-Arg-ANBA-IPA by thrombin.

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tos-Gly-Pro-Arg-ANBA-IPA | TargetMol [targetmol.com]

- 3. Automated prothrombin-time test with use of a chromogenic peptide substrate and a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tos-Gly-Pro-Arg-ANBA-IPA - tcsc4229 - Taiclone [taiclone.com]

- 5. Evaluation of chromogenic factor IX assays by automated protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the automated coagulation analyzer Sysmex CA-7000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tos-Gly-Pro-Arg-ANBA-IPA acetate | TargetMol [targetmol.com]

Application Notes and Protocols for Enzyme Kinetics using Tos-Gly-Pro-Arg-ANBA-IPA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-Gly-Pro-Arg-ANBA-IPA is a chromogenic peptide substrate designed for the kinetic analysis of serine proteases, most notably thrombin and other coagulation factors. The substrate consists of a short peptide sequence (Gly-Pro-Arg) that is recognized by the target enzyme, a chromophore (ANBA-IPA), and a protective group (Tosyl). Upon enzymatic cleavage at the arginine residue, the ANBA-IPA chromophore is released, resulting in a measurable change in absorbance. This allows for the continuous monitoring of enzyme activity and the determination of key kinetic parameters. These application notes provide a detailed protocol for utilizing Tos-Gly-Pro-Arg-ANBA-IPA in enzyme kinetic studies, including data analysis and visualization.

Principle of the Assay

The enzymatic reaction follows Michaelis-Menten kinetics. The enzyme (E) binds to the substrate (S) to form an enzyme-substrate complex (ES), which then catalyzes the conversion of the substrate into a product (P) and the free enzyme. In this case, the product is the released chromophore ANBA-IPA. The rate of the reaction is determined by measuring the increase in absorbance over time, which is directly proportional to the concentration of the released chromophore. The initial velocity of the reaction is then used to calculate the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

Quantitative Data Summary

Table 1: Kinetic Parameters for Thrombin with a Similar Chromogenic Substrate (Tos-Gly-Pro-Arg-pNA) [1]

| Enzyme Form | Km (μM) | kcat (s-1) |

| Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 |

| Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 |

| Human γ-thrombin | 14.3 ± 2.4 | 160 ± 9 |

| Bovine β-thrombin | 14.4 ± 2.2 | 124 ± 6 |

| Experimental Conditions: pH 7.8, 25°C, I = 0.11 M.[1] |

Experimental Protocols

Materials and Reagents

-

Enzyme: Purified thrombin or other target serine protease of known concentration.

-

Substrate: Tos-Gly-Pro-Arg-ANBA-IPA.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.8. The optimal pH and ionic strength may vary depending on the enzyme.

-

Substrate Solvent: Sterile, nuclease-free water or an appropriate organic solvent like DMSO for initial stock preparation.[2]

-

Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 405 nm.[1]

-

96-well Microplates: Clear, flat-bottom plates are recommended for spectrophotometric readings.

-

Polyethylene Glycol (PEG) 6000 (optional): To prevent enzyme adsorption to surfaces.[1]

Preparation of Reagents

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer and store at -20°C or -80°C. The final enzyme concentration in the assay will depend on the enzyme's activity.

-

Substrate Stock Solution: Dissolve Tos-Gly-Pro-Arg-ANBA-IPA in the recommended solvent to create a high-concentration stock solution (e.g., 10 mM). Store protected from light at -20°C.

-

Assay Buffer: Prepare the assay buffer and adjust the pH to the desired value. If using PEG 6000, add it to the buffer at a final concentration of 1 mg/mL.[1]